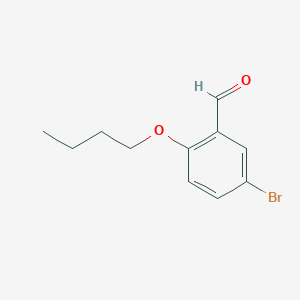

5-Bromo-2-butoxybenzaldehyde

Description

Importance of Benzaldehyde (B42025) Scaffolds in Organic Synthesis

Benzaldehyde and its derivatives are fundamental building blocks in the field of organic synthesis. researchgate.net Their utility stems from the reactivity of the aldehyde group (–CHO) attached to the aromatic ring. This functional group readily participates in a wide array of chemical reactions, including nucleophilic additions and condensations, making it a versatile starting point for constructing more complex molecules. wiserpub.com

The benzaldehyde scaffold is central to the synthesis of numerous pharmaceuticals, natural products, dyes, and agrochemicals. researchgate.netmdpi.com Chemists utilize these scaffolds to create diverse heterocyclic systems, such as dihydropyrimidinones and quinazolines, which are known to possess a broad range of biological activities. nih.govbohrium.com The ability to introduce various substituents onto the benzene (B151609) ring further allows for the fine-tuning of a molecule's chemical and physical properties.

Strategic Value of Bromine and Butoxy Substituents in Molecular Design

The functionalization of a benzaldehyde scaffold with specific substituents like bromine and butoxy groups is a deliberate strategy in molecular design to impart desired characteristics.

The inclusion of a bromine atom can significantly alter a molecule's physicochemical properties. researchgate.net In medicinal chemistry, "bromination" is a strategy used to enhance the therapeutic activity and pharmacokinetic profile of a compound. ump.edu.pl The bromine atom can increase lipophilicity (the ability to dissolve in fats and lipids), which may improve a molecule's ability to cross biological membranes. researchgate.netontosight.ai Furthermore, the bromine atom serves as a versatile chemical handle. It is an excellent leaving group in nucleophilic substitution reactions and a key participant in transition-metal-catalyzed cross-coupling reactions (like Suzuki and Liebeskind-Srogl couplings), enabling the straightforward formation of carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net

The butoxy group (–O-C₄H₉), an alkoxy substituent, primarily influences a molecule's solubility and steric profile. It can enhance solubility in nonpolar organic solvents, which is advantageous for conducting reactions. cymitquimica.com The related and well-studied tert-butoxy (B1229062) group is known to increase lipophilicity and provide steric bulk, which can protect nearby functional groups from unwanted reactions and influence the molecule's interaction with biological targets. The hydrocarbon chain of the butoxy group can also participate in hydrophobic interactions, which are critical for processes like membrane penetration and binding to protein active sites. nih.gov

Overview of Research Trajectories for Functionalized Benzaldehydes

Current research involving functionalized benzaldehydes is focused on developing innovative and efficient synthetic methodologies. A significant trend is the direct C-H functionalization of the benzaldehyde ring, which allows for the introduction of new groups without pre-functionalized starting materials, enhancing atom and step economy. acs.orgresearchgate.net Researchers are exploring these advanced techniques to synthesize complex, multi-substituted benzene derivatives that were previously difficult to access. acs.org

The applications for these tailored aldehydes are expanding beyond traditional uses. They are now being employed as key components in materials science for the synthesis of novel polymers and functionalized ionic liquids. researchgate.netnih.gov For instance, benzaldehyde-functionalized polymers can be assembled into nanostructures like vesicles, which have potential biomedical applications. nih.gov This diversification highlights the enduring importance of functionalized benzaldehydes as adaptable platforms for creating a wide range of valuable chemical entities.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-2-butoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBGKILXZPPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364481 | |

| Record name | 5-bromo-2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515148-88-6 | |

| Record name | 5-bromo-2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2 Butoxybenzaldehyde and Analogous Structures

Direct Synthesis Strategies for 5-Bromo-2-butoxybenzaldehyde

The direct synthesis of this compound can be approached through two main routes: introducing the butoxy group onto a pre-brominated benzaldehyde (B42025) or by brominating a butoxy-substituted benzaldehyde.

Alkylation Reactions for Butoxy Moiety Introduction

A primary method for synthesizing this compound involves the alkylation of a brominated hydroxybenzaldehyde, such as 5-bromosalicylaldehyde (B98134). This reaction, known as Williamson ether synthesis, introduces the butoxy group. The process typically involves reacting 5-bromosalicylaldehyde with a butyl halide, like 1-bromobutane, in the presence of a base.

Common bases used include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an anhydrous solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction is often facilitated by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to enhance the reaction rate. The mixture is typically heated under reflux conditions to drive the reaction to completion.

| Parameter | Value Range | Optimal Value | Yield (%) |

| Base | K₂CO₃, NaH | K₂CO₃ | 78 |

| Solvent | Acetone, DMF | Acetone | 75 |

| Catalyst (TBAB) | 0–5 mol% | 2 mol% | 80 |

| Reaction Time (hr) | 12–24 | 18 | 78 |

Table 1: Optimization of Alkylation Reaction for Butoxy Introduction.

Halogenation Procedures for Bromine Incorporation

Alternatively, this compound can be synthesized by the direct bromination of 2-butoxybenzaldehyde. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene (B151609) ring. The reaction is typically carried out using elemental bromine (Br₂) as the brominating agent. A catalyst, such as iron(III) bromide (FeBr₃), may be used to facilitate the reaction. smolecule.com The position of bromination is directed by the existing substituents on the aromatic ring.

Synthesis of Key Precursors to this compound

Preparation of Brominated Hydroxybenzaldehydes

5-Bromosalicylaldehyde is a crucial precursor for the alkylation route. It can be synthesized by the direct bromination of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). A common method involves the slow addition of a carbon tetrachloride solution containing liquid bromine to salicylaldehyde. google.com The reaction is typically stirred for a couple of hours, after which the product can be isolated by filtration, washed with a suitable solvent like absolute ethanol, and purified by recrystallization. google.com A patent describes a synthesis achieving a yield of 76.9%. google.com 5-Bromosalicylaldehyde is a versatile reagent used in the synthesis of various compounds, including Schiff bases and other complex organic molecules. chemicalbook.commdpi.comirjse.in

Synthesis of Butoxy-Substituted Benzaldehydes

2-Butoxybenzaldehyde is the key precursor for the halogenation route. It is typically synthesized via the alkylation of salicylaldehyde with a butyl halide, such as 1-bromobutane, under basic conditions. This reaction is analogous to the one described in section 2.1.1. Another approach involves the formylation of butoxybenzene. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can be employed for this purpose, though controlling the stoichiometry is important to prevent over-formylation.

| Parameter | Value Range | Optimal Value | Yield (%) |

| Temperature (°C) | -10 to 20 | 0–5 | 82–87 |

| DMF Equivalents | 1.0–2.0 | 1.2 | 85 |

| POCl₃ Equivalents | 1.0–2.0 | 1.5 | 87 |

| Reaction Time (hr) | 4–12 | 8 | 85 |

Table 2: Optimization of Vilsmeier-Haack Reaction for 2-Butoxybenzaldehyde Synthesis.

Multi-step Synthetic Sequences for ortho-Substituted Benzaldehydes

The synthesis of ortho-substituted benzaldehydes, a class to which this compound belongs, can involve more complex, multi-step sequences. These methods offer greater control over the placement of functional groups. For instance, directed ortho-lithiation is a powerful technique. semanticscholar.org Starting from a protected phenol, a strong base like n-butyllithium (n-BuLi) can selectively remove a proton from the ortho position, followed by quenching with a formylating agent like DMF to introduce the aldehyde group. semanticscholar.org This approach is particularly useful for preparing unsymmetrically substituted benzaldehydes. semanticscholar.org Other multi-step strategies might involve the transformation of functional groups, such as the reduction of a carboxylic acid or its derivative (like a Weinreb amide) to an aldehyde. acs.orgresearchgate.net

Modern Catalytic Approaches in Functionalized Benzaldehyde Synthesis

Recent decades have seen a paradigm shift in the synthesis of functionalized benzaldehydes, with a strong emphasis on catalytic methods. These approaches offer significant advantages over classical stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. The two primary strategies involve the introduction of functional groups onto a pre-existing aldehyde core or the formation of the aldehyde group on an already functionalized aromatic ring.

Transition metal catalysis has revolutionized the ability to form carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the late-stage functionalization of aromatic aldehydes. These methods often utilize the aldehyde's formyl group, or a transiently installed directing group, to guide the catalyst to a specific C-H bond on the aromatic ring, enabling highly regioselective modifications.

Palladium-catalyzed cross-coupling reactions are particularly prominent. The α-arylation of aldehydes with aryl halides, for instance, allows for the formation of a new carbon-carbon bond at the position adjacent to the carbonyl group. nih.govresearchgate.netorganic-chemistry.org Improved protocols have been developed that overcome common side reactions like aldol (B89426) condensation, expanding the substrate scope to include challenging electron-rich aryl bromides and less reactive aryl chlorides. nih.gov These reactions often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the catalytic cycle. researchgate.net Another palladium-catalyzed approach is the carbonylation of aryl halides, where carbon monoxide is inserted to form the aldehyde functionality, a method that is orthogonal to classical formylation techniques. researchgate.netnih.gov

Rhodium catalysis has been instrumental in developing hydroacylation reactions, where an alkene or alkyne is inserted into the C-H bond of an aldehyde. acs.orgorganic-chemistry.orgwiley.comnih.goveuropa.eu This atom-economical process can be challenging due to competing decarbonylation of the acyl-rhodium intermediate. wiley.comeuropa.eu The development of specialized ligands, such as chiral bisphosphines (e.g., QuinoxP*), has enabled highly enantioselective intermolecular hydroacylations, yielding valuable chiral ketones from simple aldehydes. organic-chemistry.org Chelation control, where a coordinating group on the aldehyde substrate stabilizes the catalytic intermediate, is a common strategy to improve reaction efficiency and prevent side reactions. acs.orgwiley.com

Table 1: Examples of Transition Metal-Catalyzed Functionalization of Benzaldehydes

| Catalytic System | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / SPhos or XPhos | α-Arylation | Linear aldehydes + Aryl bromides/chlorides | Couples challenging electron-rich aryl halides; mild conditions. | nih.gov |

| [Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS | Intramolecular Hydroacylation | ortho-Allylbenzaldehydes | Generates 3,4-dihydronaphthalen-1(2H)-ones with excellent enantioselectivity (96–99% ee). | acs.org |

| Cationic Rh(I) / QuinoxP | Intermolecular Hydroacylation | Aliphatic aldehydes + α-substituted acrylamides | Produces γ-ketoamides with high yields and excellent enantioselectivity. | organic-chemistry.org |

| (CpRhCl₂)₂ / AgSbF₆ | C-H Activation / Cyclization | Azobenzenes + Benzaldehydes | One-step synthesis of substituted N-aryl-2H-indazoles. | mdpi.com |

| Pd Catalyst / P(t-Bu)₃ | Nitromethylation | Aryl halides + Nitromethane | Provides a formylation equivalent; the resulting arylnitromethanes can be converted to aldehydes. | nih.gov |

The oxidation of more readily available precursors, such as benzylic alcohols or methylarenes (like toluene (B28343) and its derivatives), is a fundamental and widely used strategy for synthesizing aromatic aldehydes. Modern research focuses on developing greener, more selective, and catalytically efficient oxidative methods that avoid the use of stoichiometric, often toxic, heavy-metal oxidants.

Aerobic oxidation, which uses molecular oxygen from the air as the ultimate oxidant, is a particularly attractive green approach. sioc-journal.cnrsc.org Catalytic systems employing transition metals like copper, cobalt, or palladium have been developed to facilitate the oxidation of benzylic alcohols to aldehydes under mild conditions. sioc-journal.cnmdpi.com For instance, a bis(8-quinolinolato)copper(II) complex, in conjunction with TEMPO as a co-catalyst, effectively catalyzes the aerobic oxidation of benzyl (B1604629) alcohols in water at room temperature. sioc-journal.cn Another approach involves the use of N-hydroxyphthalimide (NHPI) as a catalyst, which promotes the free-radical oxidation of benzyl alcohols with molecular oxygen. rsc.org

The direct oxidation of toluene and its derivatives to benzaldehydes is of great industrial importance but is challenging due to the potential for over-oxidation to carboxylic acids. mdpi.com Noble-metal-free catalysts, such as manganese tungstate (B81510) (MnWO₄) nanobars, have shown high efficiency and selectivity for toluene oxidation using hydrogen peroxide (H₂O₂) as a green oxidant. rsc.orgresearchgate.net Under optimized conditions, this system can achieve high toluene conversion with excellent selectivity for benzaldehyde. rsc.org Photocatalysis offers another modern avenue; catalysts like Pd/Bi₂WO₆ can utilize visible light to drive the aerobic oxidation of toluenes to aldehydes under mild conditions. researchgate.net

Metal-free oxidation systems are also gaining prominence. growingscience.comharvard.edursc.org A simple and effective method uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, promoted by sulfuric acid, to convert benzylic alcohols to aldehydes in high yields. researchgate.net Other systems employ catalysts like sulfurized graphene with H₂O₂ or visible-light-active catalysts such as tetrabutylammonium tribromide (TBATB) with oxygen to achieve the desired transformation. harvard.eduresearchgate.net

Table 2: Selected Modern Oxidative Methods for Aromatic Aldehyde Synthesis

| Catalyst/Reagent | Oxidant | Substrate | Key Findings & Conditions | Reference |

|---|---|---|---|---|

| Manganese Tungstate (MnWO₄) | H₂O₂ | Toluene | Achieved 59.5% conversion with 90% selectivity to benzaldehyde at 80 °C. A noble metal-free approach. | rsc.org |

| CeCl₃·7H₂O | Air (O₂) | Benzylic Alcohols | Visible-light photocatalyzed aerobic oxidation. Good yields for various substituted benzaldehydes. | beilstein-journals.org |

| Bis(8-quinolinolato)copper(II) / TEMPO | Air (O₂) | Benzyl Alcohols | Green method in water at room temperature; high yields and simple workup. | sioc-journal.cn |

| Sulfuric Acid | DMSO | Benzylic Alcohols | Efficient, metal-free oxidation with short reaction times and no side products. | researchgate.net |

| Pd/Bi₂WO₆ | O₂ | Toluene Derivatives | Photocatalytic aerobic oxidation under mild conditions. | researchgate.net |

| N-Hydroxyphthalimide (NHPI) | O₂ | Benzyl Alcohols | Catalytic aerobic free-radical oxidation at room temperature and atmospheric pressure. | rsc.org |

Industrial Syntheses of Related Benzaldehyde Isomers

On an industrial scale, benzaldehyde and its substituted isomers are key intermediates. The choice of synthetic route is dictated by factors such as cost, availability of raw materials, safety, and the desired isomer. britannica.comchemcess.comresearchgate.net

The most common industrial method for producing benzaldehyde itself involves the liquid-phase chlorination or oxidation of toluene. wikipedia.org In the chlorination route, toluene is first converted to benzal chloride, which is then hydrolyzed using water, often with an acid or base catalyst, to yield benzaldehyde. britannica.comchemcess.com The direct air-oxidation of toluene is an alternative, more atom-economical process, but can suffer from low conversions and the co-production of benzoic acid. researchgate.net

The synthesis of substituted benzaldehyde isomers often starts from the corresponding substituted toluene or benzene derivative. For instance, nitrobenzaldehyde isomers are crucial for the synthesis of dyes and pharmaceuticals. sarchemlabs.com They are typically produced by the direct nitration of benzaldehyde using a mixture of nitric and sulfuric acids. researchgate.netorgsyn.org This reaction primarily yields the meta-isomer due to the electron-withdrawing nature of the aldehyde group, though reaction conditions can be tuned to influence the ortho/meta product ratio. researchgate.net Alternative routes, such as the oxidation of 2-nitrotoluene, are employed specifically for the production of 2-nitrobenzaldehyde (B1664092) to avoid the difficult separation of isomers. chem-soc.si

The synthesis of dimethylbenzaldehyde isomers, used as intermediates for materials like polymer nucleating agents, often starts from the corresponding xylene isomer. chemicalbook.comgoogle.com For example, 2,4-dimethylbenzaldehyde (B100707) can be manufactured via the Gattermann-Koch reaction or related formylation methods, reacting m-xylene (B151644) with carbon monoxide under acidic catalysis (e.g., AlCl₃/HCl or HF-BF₃). chemicalbook.comgoogle.com Another approach involves the oxidation of 3,4-dimethylbenzyl chloride (prepared by chloromethylation of o-xylene) to give 3,4-dimethylbenzaldehyde. researchgate.net

Table 3: Overview of Industrial Syntheses of Benzaldehyde Isomers

| Product | Industrial Precursor | Key Reaction | Notes | Reference |

|---|---|---|---|---|

| Benzaldehyde | Toluene | Liquid-phase chlorination followed by hydrolysis | A primary, long-established industrial method. | britannica.comchemcess.com |

| Benzaldehyde | Toluene | Direct air oxidation | Greener alternative but can have lower selectivity compared to the chlorination route. | researchgate.netwikipedia.org |

| m-Nitrobenzaldehyde | Benzaldehyde | Direct nitration (H₂SO₄/HNO₃) | The meta isomer is the major product. | sarchemlabs.comresearchgate.netorgsyn.org |

| 2-Nitrobenzaldehyde | 2-Nitrotoluene | Oxidation | Used to selectively produce the ortho isomer, avoiding separation issues. | chem-soc.si |

| 2,4-Dimethylbenzaldehyde | m-Xylene | Formylation (e.g., Gattermann-Koch) | Reaction with CO and an acid catalyst like AlCl₃. | chemicalbook.com |

| 3,4-Dimethylbenzaldehyde | o-Xylene | Chloromethylation then oxidation | A two-step process to achieve the desired isomer. | researchgate.net |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Butoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a primary site for a multitude of chemical transformations, including condensations, imine formations, reductions, and oxidations.

Knoevenagel Condensation with Active Methylene (B1212753) Compounds

The Knoevenagel condensation is a well-established method for carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. nih.gov 5-Bromo-2-butoxybenzaldehyde can readily undergo this reaction with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, to yield α,β-unsaturated products.

The general mechanism involves the deprotonation of the active methylene compound by a base to form a carbanion, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration of the resulting aldol-type intermediate yields the final condensed product. The reaction is often catalyzed by weak bases like piperidine (B6355638) or can be promoted by various other catalytic systems. researchgate.net

Table 1: Examples of Knoevenagel Condensation Products of this compound

| Active Methylene Compound | Product |

|---|---|

| Malononitrile | 2-(5-Bromo-2-butoxybenzylidene)malononitrile |

These condensation products are valuable intermediates in the synthesis of various heterocyclic compounds and other functionalized molecules.

Schiff Base Formation and Imine Derivatives

This compound readily reacts with primary amines to form Schiff bases, also known as imines. This condensation reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. edu.krdredalyc.org The reaction is typically carried out in a suitable solvent, and sometimes with acid or base catalysis to facilitate the dehydration step. nih.gov

A variety of primary amines, including aliphatic and aromatic amines, can be employed to generate a diverse library of imine derivatives. The formation of Schiff bases from the related compound, 5-bromo-2-hydroxybenzaldehyde, with aniline (B41778) and its derivatives has been reported, suggesting a similar reactivity for the butoxy analogue. recentscientific.comresearchgate.netresearchgate.net

Table 2: Representative Schiff Base Derivatives of this compound

| Primary Amine | Product (Imine) |

|---|---|

| Aniline | N-(5-Bromo-2-butoxybenzylidene)aniline |

| 4-Methylaniline | N-(5-Bromo-2-butoxybenzylidene)-4-methylaniline |

These imine derivatives are of interest for their potential applications in various fields, including medicinal chemistry and materials science.

Reductive Transformations to Alcohols and Hydrocarbons

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, (5-Bromo-2-butoxyphenyl)methanol. This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. masterorganicchemistry.comyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.

Further reduction of the resulting alcohol to the corresponding hydrocarbon, 4-bromo-1-butoxy-2-methylbenzene, can be achieved through more vigorous reduction methods, such as catalytic hydrogenation under high pressure and temperature or through a two-step process involving conversion of the alcohol to a halide followed by reduction.

Table 3: Reduction Products of this compound

| Product | Reducing Agent/Conditions |

|---|---|

| (5-Bromo-2-butoxyphenyl)methanol | Sodium borohydride |

Oxidative Transformations to Carboxylic Acids and Esters

Oxidation of the aldehyde group in this compound yields the corresponding carboxylic acid, 5-bromo-2-butoxybenzoic acid. uni.lu This transformation can be accomplished using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O).

The resulting carboxylic acid can be further converted to its corresponding esters through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Table 4: Oxidation Products of this compound

| Product | Oxidizing Agent/Conditions |

|---|---|

| 5-Bromo-2-butoxybenzoic acid | Potassium permanganate (KMnO₄) |

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions and can potentially undergo nucleophilic aromatic substitution under specific conditions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

In this compound, the butoxy group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Conversely, the aldehyde group is an electron-withdrawing group. However, the bromine atom is situated meta to the aldehyde group, a position that is not strongly activated for SNAr. Therefore, direct nucleophilic displacement of the bromine atom by common nucleophiles is expected to be challenging under standard SNAr conditions. More forcing conditions or the use of specialized catalytic systems might be necessary to achieve such transformations. While there are reports of nucleophilic aromatic substitution on 5-bromo-1,2,3-triazines, the electronic properties of that heterocyclic system are significantly different from the benzene (B151609) ring in this compound. nih.gov

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds at the C5 position of the benzene ring. These reactions are fundamental in synthetic organic chemistry for constructing more complex molecular architectures. The presence of the bromine atom provides a reactive site for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method for forming biaryl compounds and substituted styrenes. wikipedia.org In this reaction, this compound is coupled with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. For instance, palladium acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) is a common catalytic system. scielo.br The reaction is tolerant of various functional groups, making it a robust method for derivatization. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can react with various alkenes in the presence of a palladium catalyst and a base, such as triethylamine (B128534) or potassium carbonate. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.orgnih.gov This reaction is particularly useful for introducing vinyl groups onto the aromatic ring.

Sonogashira Coupling: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. libretexts.org The reaction of this compound with a terminal alkyne would yield a 5-alkynyl-2-butoxybenzaldehyde derivative. The Sonogashira reaction is valued for its mild reaction conditions and its ability to be carried out in various solvents, including aqueous media. wikipedia.orgmdpi.com

A summary of these cross-coupling reactions is presented in the table below.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Organoboron Reagent | Palladium Catalyst + Base | Biaryl or Styrene Derivative |

| Heck | Alkene | Palladium Catalyst + Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Arylalkyne |

Modifications of the Butoxy Moiety

The butoxy group of this compound can also be a site for chemical modification, allowing for further diversification of the molecule's structure. These modifications can involve cleavage of the ether linkage or transformations of the butyl chain itself.

Cleavage and Derivatization of the Ether Linkage

The ether linkage in this compound can be cleaved under specific reaction conditions to yield 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde). This transformation is typically achieved by treatment with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the butyl group, leading to the formation of the corresponding butyl halide and the phenol. masterorganicchemistry.com Lewis acids, such as boron tribromide (BBr₃), can also be effective for ether cleavage. organic-chemistry.org

Once the hydroxyl group is unmasked, it can be further derivatized. For example, it can be re-alkylated with different alkyl halides to introduce new ether functionalities or acylated to form esters. These derivatizations can significantly alter the physical and chemical properties of the molecule.

Influence of Substituents on Benzaldehyde Carbonyl Reactivity

The reactivity of the carbonyl group in benzaldehyde derivatives is significantly influenced by the electronic effects of the substituents on the aromatic ring. libretexts.orgrsc.org In this compound, the bromo and butoxy groups exert opposing electronic effects that modulate the electrophilicity of the aldehyde carbon.

The bromo group at the C5 position is an electron-withdrawing group due to its inductive effect (-I). This effect withdraws electron density from the aromatic ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. allstudiesjournal.com

Conversely, the butoxy group at the C2 position is an electron-donating group. The oxygen atom can donate electron density to the aromatic ring through resonance (+R effect), which in turn can be delocalized to the carbonyl group. rsc.org This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and less reactive towards nucleophiles. libretexts.org

The following table summarizes the electronic effects of the substituents in this compound.

| Substituent | Position | Electronic Effect | Influence on Carbonyl Reactivity |

| Bromo | C5 | Electron-withdrawing (Inductive, -I) | Increases electrophilicity |

| Butoxy | C2 | Electron-donating (Resonance, +R) | Decreases electrophilicity |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Butoxybenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by mapping the magnetic environments of protons (¹H) and carbon-13 (¹³C) nuclei.

The ¹H NMR spectrum of 5-Bromo-2-butoxybenzaldehyde provides a detailed map of the proton environments. The aldehyde proton (CHO) is highly deshielded by the electronegative oxygen and the magnetic anisotropy of the carbonyl group, causing it to resonate at a characteristic downfield position, typically between 9.8 and 10.5 ppm, as a singlet.

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons exhibit distinct chemical shifts and coupling patterns. The proton ortho to the aldehyde group and meta to the bromine atom typically appears as a doublet. The proton meta to the aldehyde and ortho to the bromine shows up as a doublet of doublets, and the proton para to the aldehyde and ortho to the butoxy group resonates as another doublet.

The butoxy group protons give rise to a set of signals in the upfield region. The methylene (B1212753) protons adjacent to the ether oxygen (-OCH₂) are deshielded and appear as a triplet around 4.0 ppm. The subsequent methylene group (-OCH₂CH₂ -) resonates further upfield as a multiplet, followed by the next methylene protons (-O(CH₂)₂CH₂ CH₃) as another multiplet. The terminal methyl group (-CH₃) protons are the most shielded, appearing as a triplet around 0.9-1.0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aldehyde H (CHO) | 10.3 - 10.5 | Singlet (s) | 1H |

| Aromatic H (ortho to CHO) | 7.8 - 7.9 | Doublet (d) | 1H |

| Aromatic H (ortho to Br) | 7.6 - 7.7 | Doublet of Doublets (dd) | 1H |

| Aromatic H (ortho to OBu) | 7.0 - 7.1 | Doublet (d) | 1H |

| -OCH₂- | 4.0 - 4.1 | Triplet (t) | 2H |

| -OCH₂CH₂- | 1.7 - 1.9 | Multiplet (m) | 2H |

| -O(CH₂)₂CH₂CH₃ | 1.4 - 1.6 | Multiplet (m) | 2H |

| -CH₃ | 0.9 - 1.0 | Triplet (t) | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield, typically in the range of 188-192 ppm. scielo.br The aromatic carbons resonate between 115 and 160 ppm. The carbon atom bonded to the butoxy group (C-O) is found at the lower field end of this range, while the carbon bonded to the bromine atom (C-Br) is shifted upfield relative to other aromatic carbons due to the heavy atom effect. The remaining aromatic carbons can be assigned based on substituent effects. The four distinct carbons of the butoxy group will appear in the upfield region, with the carbon directly attached to oxygen (-OCH₂) resonating around 68-70 ppm and the terminal methyl carbon (-CH₃) appearing at approximately 14 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde C=O | 188.0 - 192.0 |

| Aromatic C-O | 158.0 - 160.0 |

| Aromatic C-CHO | 125.0 - 128.0 |

| Aromatic CH (ortho to Br) | 138.0 - 140.0 |

| Aromatic CH (ortho to CHO) | 128.0 - 130.0 |

| Aromatic CH (ortho to OBu) | 115.0 - 117.0 |

| Aromatic C-Br | 114.0 - 116.0 |

| -OCH₂- | 68.0 - 70.0 |

| -OCH₂CH₂- | 30.0 - 32.0 |

| -O(CH₂)₂CH₂CH₃ | 19.0 - 21.0 |

| -CH₃ | 13.0 - 15.0 |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It would show correlations between adjacent protons in the butoxy chain (e.g., between -OCH₂- and -CH₂CH₂-) and between neighboring aromatic protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link each proton signal in the butoxy chain and the aromatic ring to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is invaluable for establishing connectivity across quaternary carbons, such as the C-Br, C-O, and C-CHO carbons, by observing correlations from nearby protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak between 1680 and 1700 cm⁻¹ is indicative of the C=O stretch of the aromatic aldehyde. youtube.com The aldehyde C-H bond displays two characteristic, weaker stretching bands around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The presence of the butoxy group is confirmed by C-O-C stretching vibrations, typically a strong band around 1250 cm⁻¹ (asymmetric stretch) and another near 1030 cm⁻¹ (symmetric stretch), as well as C-H stretching bands for the alkyl chain just below 3000 cm⁻¹. uniroma1.itlibretexts.org The C-Br stretch is expected to appear in the fingerprint region, typically between 515-690 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850 - 2960 | Medium-Strong |

| Aldehyde C-H | Stretch | 2720 - 2750 & 2820 - 2850 | Weak-Medium |

| Aldehyde C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| Ether C-O-C | Asymmetric Stretch | 1230 - 1270 | Strong |

| Aromatic C-Br | Stretch | 515 - 690 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₃BrO₂), the molecular weight is approximately 256.12 g/mol . A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2), separated by two mass units (e.g., at m/z 256 and 258). miamioh.edu

Common fragmentation pathways for this molecule under electron ionization (EI) include:

Alpha-cleavage: Loss of a hydrogen radical (-1 amu) or the entire formyl group (-29 amu) from the aldehyde. libretexts.org

Benzylic cleavage: Cleavage of the butoxy chain is common. Loss of a butyl radical (C₄H₉•, -57 amu) would lead to a prominent fragment.

McLafferty Rearrangement: While less common for aromatic aldehydes, rearrangement involving the butoxy chain is possible.

Loss of Bromine: Cleavage of the C-Br bond can result in the loss of a bromine radical (-79 or -81 amu).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio, typically to four or more decimal places. This precision allows for the determination of the exact molecular formula of the parent ion and its fragments. For C₁₁H₁₃⁷⁹BrO₂, the calculated exact mass is 256.0100, while for C₁₁H₁₃⁸¹BrO₂, it is 258.0079. An HRMS measurement confirming these exact masses would provide definitive proof of the elemental composition of this compound, distinguishing it from any other isomers or compounds with the same nominal mass.

Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating molecular structure by analyzing the fragmentation patterns of a compound after being ionized by a high-energy electron beam. libretexts.orgemory.edu While a specific experimental mass spectrum for this compound is not widely published, its fragmentation pathway can be reliably predicted based on established principles for aromatic aldehydes and alkoxy-substituted benzene derivatives.

The molecular formula for this compound is C₁₁H₁₃BrO₂. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak is expected to appear as a characteristic doublet, [M]⁺• and [M+2]⁺•, at m/z 256 and 258, respectively. The high energy of electron ionization (typically 70 eV) imparts significant energy into the molecular ion, causing it to fragment in predictable ways that reveal its structural components. libretexts.orgyoutube.com

Key predicted fragmentation pathways include:

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. A common fragmentation for aldehydes is the loss of a hydrogen radical (H•) to form a stable acylium ion, resulting in a strong [M-1]⁺ peak. Another primary α-cleavage event is the loss of the entire formyl group (•CHO), leading to an [M-29]⁺ fragment.

Cleavage of the Butoxy Group: The ether linkage is another site of facile fragmentation. The loss of a butyl radical (•C₄H₉) would generate a fragment corresponding to the 5-bromo-2-hydroxybenzaldehyde cation. Alternatively, cleavage can occur via the loss of a neutral butene molecule (C₄H₈) through a rearrangement process.

Aromatic Ring Fragmentation: Subsequent loss of carbon monoxide (CO) from acylium-containing ions is a characteristic fragmentation pathway for benzaldehydes, leading to the formation of a substituted phenyl cation.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 256/258 | [C₁₁H₁₃BrO₂]⁺• | - | Molecular Ion |

| 255/257 | [C₁₁H₁₂BrO₂]⁺ | H• | α-Cleavage (loss of H) |

| 227/229 | [C₁₀H₁₂BrO]⁺ | •CHO | α-Cleavage (loss of formyl radical) |

| 199/201 | [C₇H₄BrO₂]⁺ | •C₄H₉ | Cleavage of butyl radical |

| 200/202 | [C₇H₅BrO₂]⁺• | C₄H₈ | Cleavage of butene |

| 171/173 | [C₆H₄BrO]⁺ | CO (from [M-C₄H₉]⁺) | Loss of Carbon Monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk The spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within its chromophores: the benzene ring, the carbonyl group (C=O), and the influence of the bromo and butoxy auxochromes.

The primary electronic transitions anticipated for this molecule are:

π → π* Transitions: These high-energy transitions occur within the conjugated π-system of the benzene ring and the carbonyl group. They are typically characterized by high molar absorptivity (ε). For substituted benzaldehydes, these absorptions often appear in the range of 240-300 nm. cdnsciencepub.comresearchgate.net The presence of auxochromes like the butoxy and bromo groups, which have lone pairs of electrons, can extend the conjugation and cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzaldehyde (B42025).

n → π* Transitions: This lower-energy transition involves the promotion of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are symmetry-forbidden, resulting in a characteristically weak absorption band (low ε) at a longer wavelength, typically in the 300-360 nm region for aromatic aldehydes. shu.ac.ukresearchgate.netlibretexts.org Solvent polarity can influence the position of this peak; polar solvents tend to cause a hypsochromic (blue) shift. shu.ac.uk

A study on the closely related compound 5-Bromo-2-hydroxybenzaldehyde confirmed absorptions in the ultraviolet range. nih.gov Based on general principles and data from analogous compounds like nitrobenzaldehydes and other substituted benzaldehydes, a theoretical UV-Vis profile can be proposed. researchgate.netrsc.org

Interactive Table: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected λmax Region | Relative Intensity (ε) | Chromophore |

| π → π | π (aromatic) → π (aromatic) | ~250 - 280 nm | Strong | Benzene Ring / Carbonyl |

| π → π | π (carbonyl) → π (carbonyl) | ~280 - 320 nm | Moderate | Benzene Ring / Carbonyl |

| n → π | n (carbonyl O) → π (carbonyl) | ~320 - 360 nm | Weak | Carbonyl Group |

X-ray Diffraction for Crystalline Structure Determination

As of now, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of related structures, such as derivatives of 5-bromosalicylaldehyde (B98134) and other substituted benzaldehydes, allows for a discussion of the molecular features that would govern its crystalline architecture. nih.govnih.govresearchgate.net

Should single crystals of this compound be grown, X-ray analysis would reveal:

Molecular Geometry: The planarity of the benzene ring and the conformation of the butoxy and aldehyde substituents relative to the ring.

Crystal Packing: The supramolecular arrangement dictated by intermolecular forces. The crystal packing would likely be influenced by a combination of weak C—H···O hydrogen bonds involving the aldehyde oxygen, potential halogen bonding from the bromine atom, and van der Waals interactions, particularly from the flexible butyl chains. nih.gov The interplay of these forces determines the crystal system, space group, and unit cell dimensions.

For illustrative purposes, the crystal data for a related compound, 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde, shows an orthorhombic crystal system. researchgate.net This type of detailed structural information would be the expected outcome of an X-ray diffraction study on this compound.

Interactive Table: Illustrative Crystal Data for a Related Compound (3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde)

| Parameter | Value |

| Chemical Formula | C₁₁H₁₃BrO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 9.9727 (19) |

| b (Å) | 12.174 (2) |

| c (Å) | 18.558 (3) |

| Volume (ų) | 2253.0 (7) |

| Z (molecules/unit cell) | 8 |

Note: This data is for 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde and is presented for illustrative purposes only. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 2 Butoxybenzaldehyde

Electronic Structure Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 5-Bromo-2-butoxybenzaldehyde would involve optimizing its molecular geometry to find the most stable arrangement of its atoms and then computing various electronic properties based on this optimized structure. A common approach involves using hybrid functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to achieve reliable results.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the electron-donating butoxy group and the electron-withdrawing bromo and aldehyde groups would influence the energies of these orbitals.

Table 1: Theoretical Frontier Molecular Orbital Parameters for Aromatic Aldehydes

| Parameter | Description | Predicted Influence on this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | The butoxy group would likely raise the HOMO energy, increasing its electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | The aldehyde and bromo groups would likely lower the LUMO energy, enhancing its electron-accepting capability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | The combined electronic effects would determine the overall energy gap, influencing its stability and reactivity. |

Note: This table is illustrative and based on general principles of organic electronics. Actual values would require specific DFT calculations for this compound.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.

For this compound, an MEP map would likely show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, highlighting it as a primary site for electrophilic interactions. The hydrogen atom of the aldehyde group and regions near the bromine atom might show positive potential (blue), indicating susceptibility to nucleophilic attack.

Vibrational frequency analysis, performed computationally, can predict a molecule's infrared (IR) and Raman spectra. By calculating the harmonic frequencies of the molecule's vibrational modes, researchers can assign the peaks observed in experimental spectra to specific atomic motions, such as stretching, bending, and wagging of functional groups. This correlation between theoretical and experimental data helps to confirm the molecule's structure. For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the aromatic ring and butoxy chain, and the C-Br stretch.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |

| Aldehyde (C=O) | Stretching | 1680 - 1710 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Alkyl C-H (Butoxy) | Stretching | 2850 - 2960 |

| C-O (Butoxy) | Stretching | 1050 - 1250 |

| C-Br | Stretching | 500 - 650 |

Note: These are typical ranges. DFT calculations provide specific predicted frequencies for the molecule's unique structure.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates. A docking simulation of this compound against a specific protein target would involve placing the molecule into the protein's binding site and using a scoring function to estimate the binding affinity. The results can reveal potential binding modes and key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. An MD simulation calculates the motion of atoms in the system over time by solving Newton's equations of motion. For a complex of this compound bound to a protein, an MD simulation could assess the stability of the binding pose predicted by docking. It can reveal how the ligand and protein adjust to each other's presence and provide insights into the flexibility of the complex and the persistence of key intermolecular interactions over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a specific compound such as this compound, while direct QSAR models may not be publicly available, the principles of QSAR can be applied to predict its potential biological activities by leveraging data from structurally analogous compounds, particularly other substituted benzaldehydes. The fundamental premise of QSAR is that the variations in the biological activity of a group of molecules are dependent on the changes in their molecular features. wikipedia.org

The development of a predictive QSAR model for this compound would begin with the selection of a training set of molecules. This set would ideally comprise various substituted benzaldehydes with experimentally determined biological activities, for instance, antimicrobial or cytotoxic effects. jmaterenvironsci.com For each molecule in this training set, a range of molecular descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. They can be broadly categorized into electronic, steric, hydrophobic, and topological descriptors. ucsb.edu

Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's reactivity and ability to participate in charge-transfer interactions. ucsb.edu Steric descriptors relate to the size and shape of the molecule, while hydrophobic descriptors, like the logarithm of the octanol-water partition coefficient (logP), quantify the molecule's lipophilicity, which is crucial for its transport and interaction with biological membranes. Topological descriptors are derived from the two-dimensional representation of the molecule and describe aspects like branching and connectivity. researchgate.net

Once the descriptors are calculated, a mathematical model is constructed using statistical methods like Multiple Linear Regression (MLR) to find the best correlation between a selection of these descriptors and the observed biological activity. jmaterenvironsci.com The goal is to generate a statistically robust equation that can be used to predict the activity of compounds not included in the initial training set, such as this compound.

To illustrate this process, consider a hypothetical QSAR study on a series of substituted benzaldehydes for their antimicrobial activity. The following table presents a selection of compounds and their hypothetical biological activity data, along with some calculated molecular descriptors.

| Compound | Substituents | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Antimicrobial Activity (MIC, µg/mL) |

| 1 | 4-Chloro | 140.57 | 2.16 | -7.85 | -1.23 | 64 |

| 2 | 4-Nitro | 151.12 | 1.47 | -8.52 | -2.15 | 32 |

| 3 | 4-Methoxy | 136.15 | 1.58 | -7.21 | -0.98 | 128 |

| 4 | 3,4-Dichloro | 175.01 | 2.71 | -7.98 | -1.45 | 50 |

| 5 | 5-Bromo-2-butoxy | 257.12 | 4.20 | -7.65 | -1.10 | To be predicted |

In this hypothetical scenario, a QSAR model could be developed using the data for compounds 1 through 4. The resulting equation might look something like:

log(1/MIC) = c0 + c1(LogP) + c2(HOMO) + c3*(LUMO)

Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. By inputting the calculated descriptor values for this compound (compound 5) into this equation, a predicted antimicrobial activity (MIC value) could be obtained.

The reliability and predictive power of a QSAR model are assessed through rigorous validation techniques. researchgate.net This often involves splitting the initial dataset into a training set for model development and a test set for external validation. A well-validated QSAR model can be a powerful tool in medicinal chemistry and toxicology for prioritizing the synthesis of new compounds with desired biological activities and for screening virtual libraries of chemicals to identify potential drug candidates or toxicants. researchgate.net Therefore, the application of QSAR modeling to this compound and its derivatives holds significant potential for the predictive analysis of their biological profiles.

Medicinal Chemistry and Biological Activity Investigations of 5 Bromo 2 Butoxybenzaldehyde Derivatives

Scaffold Derivatization for Pharmacological Targeting

The inherent reactivity of the aldehyde group and the potential for substitution on the aromatic ring make 5-Bromo-2-butoxybenzaldehyde an attractive starting point for chemical modification. Derivatization strategies aim to modulate the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, to optimize interactions with biological targets.

The synthesis of novel analogues of this compound often involves modifications at the alkoxy and aldehyde positions. While direct synthetic routes for the butoxy derivative are applied, related analogues like 5-bromo-2,3-dimethoxybenzaldehyde (B184988) have been synthesized through a two-step process involving the bromination of o-vanillin followed by methylation. This highlights a common strategy where commercially available precursors are modified to introduce desired functional groups. The aldehyde group itself is a key site for derivatization, readily undergoing reactions to form a wide range of functional moieties.

The aldehyde functionality of this compound is a crucial anchor for constructing larger, more complex molecular architectures with significant biological relevance.

Porphyrins: Benzaldehyde (B42025) and its derivatives are fundamental building blocks in the synthesis of meso-substituted porphyrins. arkat-usa.org The acid-catalyzed condensation of a substituted benzaldehyde with pyrrole (B145914) is a standard method to create these macrocyclic structures. arkat-usa.orgnih.gov This reaction, often performed using methods like the Lindsey or Adler-Longo synthesis, allows for the incorporation of four substituted phenyl groups at the meso positions of the porphyrin ring. arkat-usa.org By utilizing this compound in such a synthesis, meso-tetrakis(5-bromo-2-butoxyphenyl)porphyrins can be generated. These functionalized porphyrins are investigated for various applications, including their potential in photodynamic therapy and as catalysts. nih.govdntb.gov.ua

Schiff Bases: One of the most common and significant derivatizations involves the condensation of the aldehyde group with primary amines to form Schiff bases (imines, C=N). researchgate.netsemanticscholar.org This reaction is a versatile method for linking the this compound scaffold to other pharmacophores. For instance, Schiff bases have been synthesized by reacting 5-bromosalicylaldehyde (B98134) (a related precursor) with compounds like aniline (B41778), p-toluidine (B81030), and thiosemicarbazide (B42300). researchgate.netresearchgate.netresearchgate.net The resulting imine linkage is not just a structural linker but is often critical for the biological activity of the final molecule. nih.gov Furthermore, these Schiff base ligands can chelate with various transition metals (e.g., Cu(II), Ni(II), Co(II), Pt(II)) to form metal complexes, which often exhibit enhanced biological activities compared to the free ligands. researchgate.netnih.gov

In Vitro and In Vivo Biological Activity Profiling

Derivatives of the 5-Bromo-2-alkoxybenzaldehyde scaffold have been extensively evaluated for a range of biological activities, demonstrating their potential as therapeutic agents.

Schiff bases and their metal complexes derived from substituted salicylaldehydes, including 5-bromo derivatives, are widely recognized for their antimicrobial properties. semanticscholar.orgnih.govrasayanjournal.co.in The azomethine group is considered crucial for this activity. nih.gov

Antibacterial Activity: Studies have shown that Schiff bases derived from 5-bromosalicylaldehyde exhibit significant antibacterial activity. For example, a Schiff base synthesized from 5-bromo-salicylaldehyde and p-toluidine showed dose-dependent activity against various bacterial strains, with a notable effect on Escherichia coli. researchgate.net Metal complexes often show enhanced potency. A copper(II) complex of a Schiff base derived from 5-bromosalicylaldehyde and thiosemicarbazide was found to be highly active against Staphylococcus aureus (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium). researchgate.nettandfonline.com Similarly, metal complexes of Schiff bases formed from 5-Bromo-2-Hydroxy Benzaldehyde and aniline demonstrated good antibacterial activity against E. coli and B. subtilis. researchgate.net

Antifungal Activity: The antifungal potential of these derivatives is also well-documented. semanticscholar.org Schiff bases and their metal complexes are frequently screened against various fungal species. rasayanjournal.co.in For instance, salicylanilide (B1680751) derivatives have been tested against fungi like Fusarium oxysporum and Saccharomyces cerevisiae. mdpi.com The chelation with metal ions often enhances the fungicidal effect of the organic ligand. nih.gov

Table 1: Selected Antimicrobial Activity of 5-Bromosalicylaldehyde Derivatives

| Derivative Type | Test Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Schiff Base (with p-toluidine) | Escherichia coli | Dose-dependent inhibition | researchgate.net |

| Schiff Base Cu(II) Complex (with thiosemicarbazide) | Staphylococcus aureus, E. coli | High activity at 100-150 µg/disc | researchgate.nettandfonline.com |

| Schiff Base Metal Complexes (with aniline) | E. coli, B. subtilis | Good antibacterial activity | researchgate.net |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Fusarium oxysporum, S. cerevisiae | MIC values ranging from 0.3 to 5.0 mg/mL | mdpi.com |

Derivatives of brominated salicylaldehydes have shown promise as anti-inflammatory agents. Salicylaldehyde-derived compounds have been evaluated for their ability to inhibit key inflammatory processes. mdpi.com

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share structural similarities, demonstrated significant in vitro anti-inflammatory activity through a protease inhibition assay. mdpi.com The IC50 values for these compounds (0.04–0.07 mg/mL) were markedly lower than that of the standard drug acetylsalicylic acid, indicating superior efficiency in inhibiting trypsin activity. mdpi.com Other salicylic (B10762653) acid derivatives have been shown to reduce paw edema induced by inflammatory agents like carrageenan and prostaglandin (B15479496) E2 in animal models. nih.gov The mechanism of action is often linked to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6. nih.gov Molecular docking studies have also explored the interaction of these types of compounds with enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. nih.gov

The anticancer potential of derivatives incorporating the 5-bromosalicylaldehyde scaffold has been a significant area of investigation, particularly for Schiff bases and their metal complexes. nih.govresearchgate.net

In vitro cytotoxicity studies have demonstrated the efficacy of these compounds against various human cancer cell lines. Schiff base metal complexes, including those with bromo- and methoxy-substituted salicylaldehyde (B1680747) ligands, were tested against Hep-G2 (liver carcinoma) and MCF-7 (breast cancer) cell lines. nih.gov One manganese complex showed a potent IC50 value of 3.0 ± 0.2 μg/ml against MCF-7 cells, which was more effective than the standard drug cisplatin. nih.gov

Gallium(III) complexes with Schiff bases derived from 5-bromosalicylaldehyde also exhibited concentration-dependent antiproliferative activity against acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3) cell lines, with IC50 values lower than cisplatin. mdpi.com The coordination to a metal ion is often found to enhance the cytotoxic effect compared to the free ligand. mdpi.com More complex analogues, such as benzofuran-triazole conjugates synthesized from bromo-benzaldehyde precursors, have also shown outstanding activity against lung (A-549) and cervical (HeLa) cancer cell lines. researchgate.net

Table 2: Anticancer and Cytotoxicity Data for Selected 5-Bromosalicylaldehyde Derivatives

| Derivative Type | Cancer Cell Line(s) | Key Finding | Reference(s) |

|---|---|---|---|

| Mn(II) Schiff Base Complex | MCF-7 (Breast), Hep-G2 (Liver) | IC50 = 3.0 ± 0.2 μg/ml (MCF-7), more potent than cisplatin | nih.gov |

| Ga(III) Schiff Base Complex | HL-60 (Leukemia), SKW-3 (Leukemia) | Low micromolar IC50 values, more potent than cisplatin | mdpi.com |

| Benzofuran-triazole conjugate | A-549 (Lung), HeLa (Cervical) | A 2-(trifluoromethyl)benzyl substituted derivative showed outstanding activity | researchgate.net |

| Ni(II) Salphen-type Complexes | HeLa (Cervical) | Naphthalene moiety and diimine coordination increased biological activity | researchgate.net |

Enzyme Inhibition Studies (e.g., Tyrosinase, PLA2, Furin)

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for agents that address hyperpigmentation. Studies on other benzaldehyde derivatives have shown that they can act as tyrosinase inhibitors. The inhibitory potency is often influenced by the nature and position of substituents on the benzene (B151609) ring. For instance, hydroxyl groups are known to be important for potent tyrosinase inhibition, as seen in derivatives like 2,4-dihydroxybenzaldehyde (B120756) nih.gov. The presence of a bromine atom at the 5-position of this compound could influence its inhibitory activity. Halogenation has been shown to enhance the biological activity of some compounds by increasing lipophilicity and facilitating cell membrane penetration scispace.com. In a study on salicylaldehyde derivatives, bromination of the phenyl ring was found to increase cytotoxicity in cancer cells rsc.orgresearchgate.netnih.gov. This suggests that the bromo-substituent could contribute to the molecule's interaction with biological targets.

The 2-butoxy group would also play a role, likely influencing the compound's solubility and how it fits into the enzyme's active site. Research on other scaffolds has indicated that the length and nature of alkoxy chains can significantly impact biological activity nih.gov.

Phospholipase A2 (PLA2) Inhibition:

Furin Inhibition:

Furin is a proprotein convertase involved in the activation of a wide range of proteins, including some viral envelope proteins and bacterial toxins, making it a target for antiviral and antibacterial therapies acs.orgnih.gov. Small molecule inhibitors of furin have been developed, some of which are aromatic compounds nih.govresearchgate.netacs.org. The design of these inhibitors often focuses on mimicking the enzyme's substrate recognition sequence. While this compound does not resemble a typical peptide substrate, non-peptidic small molecules have been shown to inhibit furin, suggesting that various chemical scaffolds could potentially interact with this enzyme nih.gov.

A hypothetical data table for tyrosinase inhibition by related benzaldehyde derivatives is presented below to illustrate potential structure-activity relationships.

| Compound | Substituents | IC50 (µM) | Inhibition Type | Reference |

| Benzaldehyde | Unsubstituted | >1000 | - | nih.gov |

| 2,4-Dihydroxybenzaldehyde | 2-OH, 4-OH | 50 | Competitive | nih.gov |

| 3,4-Dihydroxybenzaldehyde | 3-OH, 4-OH | 150 | Competitive | nih.gov |

| 4-Dimethylaminobenzaldehyde | 4-N(CH3)2 | >500 | Uncompetitive | nih.gov |

| This compound | 5-Br, 2-OBu | Unknown | Unknown | N/A |

Receptor Agonist/Antagonist Activity (e.g., Adenosine (B11128) Receptors, Opioid Receptors, Nuclear Receptors)

The potential for this compound derivatives to act on various receptors is largely unexplored. However, by examining the activity of structurally related molecules, some hypotheses can be formed.

Adenosine Receptors:

Adenosine receptors (A1, A2A, A2B, A3) are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. While many adenosine receptor ligands are nucleoside analogs, non-adenosine-like molecules can also act as allosteric modulators nih.govfrontiersin.orgnih.gov. The aromatic nature of this compound could allow it to interact with allosteric sites on these receptors. The specific substitution pattern would be crucial for any significant affinity or modulatory activity.

Opioid Receptors:

Opioid receptors (μ, δ, κ) are another class of GPCRs that are the primary targets for opioid analgesics. The binding of ligands to these receptors is highly specific. While the core structure of this compound is dissimilar to traditional opioids, some studies have explored the structure-activity relationships of substituted benzylidene derivatives in the context of opioid ligands frontiersin.org. These studies suggest that aromatic moieties can influence receptor binding and efficacy.

Nuclear Receptors:

Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression. They are activated by a variety of lipophilic molecules, including steroid hormones and certain xenobiotics. The lipophilic character of this compound, conferred by the butoxy chain and bromine atom, suggests it could potentially interact with the ligand-binding domains of nuclear receptors mdpi.comnih.govcellsignal.com. Polycyclic aromatic hydrocarbons, for example, are known to activate the aryl hydrocarbon receptor mdpi.com.

A summary of potential receptor interactions based on related compound classes is provided in the table below.

| Receptor Family | Potential Interaction | Rationale based on Analogous Compounds |

| Adenosine Receptors | Allosteric Modulation | Aromatic compounds can act as allosteric modulators of adenosine receptors. nih.govfrontiersin.orgnih.gov |

| Opioid Receptors | Low affinity binding or modulation | Substituted aromatic rings can influence opioid receptor binding and efficacy. frontiersin.org |

| Nuclear Receptors | Agonist/Antagonist Activity | Lipophilic aromatic compounds can bind to the ligand-binding domains of nuclear receptors. mdpi.com |

Modulation of Cellular Signaling Pathways (e.g., MAPK, Akt)

The mitogen-activated protein kinase (MAPK) and Akt (also known as protein kinase B) signaling pathways are central to the regulation of cell proliferation, survival, and differentiation. Dysregulation of these pathways is common in many diseases, including cancer.

MAPK Pathway:

The MAPK pathway is a cascade of protein kinases that transmits signals from the cell surface to the nucleus. While there are no direct studies on this compound, various small molecules can modulate this pathway. The electrophilic nature of the aldehyde group could potentially lead to interactions with cellular nucleophiles, including cysteine residues in proteins that are part of the MAPK cascade, although this is speculative.

Akt Pathway:

The Akt signaling pathway is a critical regulator of cell survival and metabolism. The activity of this pathway can be influenced by a wide range of upstream signals and small molecule inhibitors. The potential for this compound to modulate this pathway would likely depend on its ability to interact with upstream regulators or with Akt itself.

Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is crucial for designing more potent and selective compounds.

The presence of a bromine atom at the 5-position of the benzene ring is expected to significantly influence the molecule's properties. Halogens can affect a molecule's lipophilicity, electronic character, and metabolic stability.

Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in proteins.

Electronic Effects: Bromine is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the aldehyde group. This can affect how the molecule interacts with its biological target. Studies on salicylaldehyde derivatives have shown that dihalogenated compounds exhibit enhanced cytotoxicity compared to monohalogenated ones, and bromine-containing complexes were the most cytotoxic researchgate.netnih.gov. This suggests that both the number and type of halogen are important for biological activity.

Position: The position of the halogen is also critical. In the case of this compound, the bromine is para to the butoxy group and meta to the aldehyde. This specific arrangement will dictate the molecule's electronic distribution and steric profile, influencing its binding to a target.

The 2-butoxy group is another key feature of the molecule. The length and branching of the alkoxy chain can have a profound impact on biological activity.

Chain Length: A study on 2-bromoalkoxyanthraquinones demonstrated that the length of the alkoxy chain affects anti-cancer activity, with a C3 chain showing the most promise in that particular scaffold nih.gov. This suggests that an optimal chain length exists for fitting into the binding site of a target protein. The butoxy (C4) chain in this compound would contribute to the molecule's lipophilicity and could engage in hydrophobic interactions within a binding pocket.

Branching: While the butoxy group in the parent compound is linear, introducing branching (e.g., isobutoxy, sec-butoxy, tert-butoxy) could alter the molecule's steric profile and potentially improve its binding affinity and selectivity for a target by providing a better fit to the binding site.

The aldehyde group is a reactive functional group and a key component of the pharmacophore of many biologically active molecules.

Reactivity: The aldehyde can form reversible covalent bonds (Schiff bases) with amine groups on proteins, which can be a mechanism of enzyme inhibition.

Modification to Other Functional Groups: The aldehyde can be chemically modified to other functional groups to explore the SAR. For example:

Reduction to an alcohol: This would remove the electrophilic character and introduce a hydrogen bond donor/acceptor group, which could alter the binding mode and activity.

Oxidation to a carboxylic acid: This would introduce a negatively charged group at physiological pH, which could form ionic interactions with positively charged residues in a binding site.

Conversion to an oxime or hydrazone: These modifications would introduce different electronic and steric properties and could lead to new interactions with a target.

A study on benzyloxybenzaldehyde derivatives as ALDH1A3 inhibitors highlighted the importance of the aldehyde group for enzyme activity and cytotoxicity mdpi.com. The replacement of the aldehyde with an alcohol or a carboxylic acid was a key strategy in their SAR exploration.

The table below summarizes the key structural features and their potential impact on biological activity.

| Structural Feature | Position/Nature | Potential Impact on Biological Activity |

| Halogen | 5-Bromo | Increased lipophilicity, altered electronic properties, potential for enhanced cytotoxicity. researchgate.netnih.gov |

| Alkoxy Group | 2-Butoxy | Increased lipophilicity, hydrophobic interactions, chain length can be optimized for target binding. nih.gov |

| Aldehyde Group | 1-Formyl | Electrophilic center for potential covalent interactions, can be modified to probe SAR. mdpi.com |

Drug Repurposing and Rational Drug Design Approaches